Product packaging for Glycine Water(Cat. No.:CAS No. 130769-54-9)

Glycine Water

Cat. No.: B14280960
CAS No.: 130769-54-9
M. Wt: 93.08 g/mol
InChI Key: RUECTJATXCACED-UHFFFAOYSA-N
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Description

Glycine Water is an aqueous solution of glycine, the simplest and most flexible proteinogenic amino acid, characterized by a single hydrogen atom side chain. This fundamental building block of proteins is encoded by all codons starting with GG (GGU, GGC, GGA, GGG) . In research, glycine's minimalistic structure is crucial for the formation of specific protein architectures, most notably in collagen, where it constitutes approximately one-third of the amino acid content and enables the tight, triple-helical structure essential for tissue integrity . Beyond its structural role, glycine serves as a key precursor molecule in the biosynthesis of critical compounds such as heme, the oxygen-carrying component of hemoglobin, and purine bases for DNA and RNA synthesis . In cell culture, this compound is utilized as a component of growth media, where it participates in cellular protein synthesis and anabolic reactions, including the production of glutathione, creatine, and heme . Its buffering capacity and properties as an osmoprotectant help maintain a stable environment for cells in culture . Furthermore, glycine functions as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, making it a compound of significant interest in neuropharmacological research . This reagent is also applied in analytical chemistry; for instance, in water testing, glycine is used to selectively neutralize chlorine, allowing for the specific determination of ozone levels in samples . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO3 B14280960 Glycine Water CAS No. 130769-54-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

130769-54-9

Molecular Formula

C2H7NO3

Molecular Weight

93.08 g/mol

IUPAC Name

2-aminoacetic acid;hydrate

InChI

InChI=1S/C2H5NO2.H2O/c3-1-2(4)5;/h1,3H2,(H,4,5);1H2

InChI Key

RUECTJATXCACED-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N.O

Origin of Product

United States

Structural Properties of Hydrated Glycine

The Zwitterionic Form in Aqueous Solution

In the gas phase, glycine (B1666218) exists in its neutral form (NH2CH2COOH). However, in an aqueous environment, it predominantly adopts a zwitterionic structure (+NH3CH2COO-). aip.org This transformation is a result of an intramolecular proton transfer from the carboxylic acid group to the amino group, a process that is significantly stabilized by the surrounding water molecules. aip.org Theoretical studies have shown that the presence of at least two to four water molecules is necessary to stabilize the zwitterionic form of glycine over its neutral counterpart. aip.orgaip.org The strong electrostatic interactions between the charged groups of the zwitterion and the polar water molecules are the primary driving force for this stability. frontiersin.orgcambridge.org

The First Hydration Shell

The water molecules directly interacting with the glycine molecule constitute the first hydration shell. The structure and dynamics of this shell are distinct from bulk water. The number of water molecules in this first shell, known as the hydration number, has been a subject of both experimental and theoretical investigation. Calorimetric studies have estimated the hydration number for the zwitterionic form of glycine to be approximately 7. ubc.ca Theoretical studies using ab initio calculations have also suggested that seven water molecules are needed to fully hydrate (B1144303) the first shell of protonated glycine. aip.org

The water molecules in the first hydration shell are not uniformly distributed. They form strong hydrogen bonds with the ammonium (B1175870) (-NH3+) and carboxylate (-COO-) groups of the zwitterion. aip.org Studies have shown that the first three water molecules tend to bind strongly to the ammonium group, while the subsequent water molecules interact with the carboxylate group. aip.org

Hydrogen Bonding Network

The interaction between glycine and water is dominated by a complex network of hydrogen bonds. aip.orgnih.gov Water molecules can act as both hydrogen bond donors and acceptors, interacting with the charged and polar groups of the glycine zwitterion. The ammonium group acts as a strong hydrogen bond donor, while the carboxylate group is a strong hydrogen bond acceptor.

Spectroscopic studies, such as FTIR, have revealed the vibrational signatures of these hydrogen bonds. aip.orgnih.gov For instance, water molecules interacting with the carboxylate group exhibit different vibrational frequencies compared to those interacting with the ammonium group. nih.gov Molecular dynamics simulations have further elucidated the dynamic nature of this hydrogen bond network, showing that the water molecules in the hydration shell are constantly exchanging with the bulk water, albeit on a slower timescale than water-water exchange in the bulk. rsc.org The strength of these hydrogen bonds at low temperatures, particularly around the hydrophobic parts of the molecule, can be greater than those in bulk water. nih.gov

Interactive Data Table: Hydration Properties of Glycine

PropertyMethodFindingReference
Predominant Form in WaterVarious Theoretical MethodsZwitterionic (+NH3CH2COO-) aip.org
Water Molecules to Stabilize ZwitterionTheoretical Calculations2-4 molecules aip.orgaip.org
Hydration Number (Zwitterion)Calorimetry~7 ubc.ca
First Hydration Shell Size (Protonated Glycine)Ab initio Calculations7 molecules aip.org

Glycine Water Hydrogen Bonding Networks

Characterization of Glycine-Water Hydrogen Bonds

The interaction between glycine (B1666218) and water is a dynamic process involving the constant formation and breaking of hydrogen bonds. rsc.org These interactions are fundamental to the solvation of glycine and influence its conformational stability. acs.orgiastate.edu

In the glycine-water system, both molecules can act as hydrogen bond donors and acceptors. The amino group (-NH3+) of glycine is a potent hydrogen bond donor, while the carboxylate group (-COO-) is a strong acceptor. nih.govmjcce.org.mk Water molecules, in turn, can donate hydrogen atoms to the carboxylate group and accept hydrogen atoms from the amino group. aip.org

Monte Carlo simulations have shown that, on average, the zwitterionic form of glycine accepts approximately 4.53 hydrogen bonds from water molecules and donates about 2.73 hydrogen bonds. mjcce.org.mk Specifically, the ammonium (B1175870) group is involved in hydrogen bonding with roughly 2.73 water molecules acting as proton acceptors. mjcce.org.mk This is in close agreement with experimental data from neutron diffraction studies, which indicate that about 3.0 water molecules are in the vicinity of the -NH3+ group. mjcce.org.mk The carboxylate group, being a stronger hydrogen bond acceptor, interacts with a larger number of water molecules.

The dynamics of these interactions are rapid, with hydrogen bond lifetimes typically in the range of 1 to 4 picoseconds. rsc.org This constant rearrangement of the hydrogen bond network is a key feature of aqueous glycine solutions.

The geometry and strength of hydrogen bonds between glycine and water have been extensively studied using computational methods. The formation of hydrogen bonds leads to specific geometric arrangements and has a measurable impact on the vibrational frequencies of the involved groups. spiedigitallibrary.org For instance, the formation of a hydrogen bond between the amino group of glycine and a water molecule can be characterized by specific bond lengths and angles. nih.gov

Theoretical calculations have revealed that the interaction of glycine with a single water molecule can lead to the formation of stable cyclic structures. acs.org One of the most stable configurations involves a dual hydrogen bond where the water molecule bridges the amino and carboxylic groups of glycine. spiedigitallibrary.org

The strength of these hydrogen bonds can be significant. For example, the association energy for a cyclic structure involving the COOH group and a water molecule is approximately -41 kJ/mol. acs.org Another stable monohydrate, with a cyclic structure involving the NH bond and the carboxylic oxygen atom, has an association energy of about -33 kJ/mol. acs.org The strength of these bonds is influenced by factors such as the charge of the complex and the coordination number of the metal ion in coordinated glycine complexes. nih.gov

Table 1: Calculated Association Energies for Glycine-Water Monohydrates

Interacting Groups Association Energy (kJ/mol)
COOH···H₂O ~ -41
NH···O=C ~ -33

Data sourced from theoretical calculations of N-(Methoxycarbonyl)glycine interaction with a water molecule. acs.org

Hydrogen Bonding in Glycine-Glycine Interactions within Aqueous Solution

Beyond the interactions with water, glycine molecules in an aqueous solution can also interact with each other, forming clusters and aggregates through hydrogen bonding.

Molecular dynamics simulations have shown that glycine molecules in aqueous solutions tend to form small, transient clusters. acs.orgacs.orgnih.gov The primary mode of interaction between glycine molecules is through single N-H···O=C hydrogen bonds. acs.orgacs.orgnih.gov The extent of this self-association is dependent on the concentration of the solution, with clustering becoming more significant as the concentration increases. rsc.orgnih.gov In concentrated solutions, it has been observed that only about a third of glycine molecules exist as monomers. rsc.org

While the formation of doubly hydrogen-bonded dimers is possible, and is a feature of the α-polymorph of solid glycine, these are found to be infrequent and short-lived in aqueous solutions. acs.orgacs.orgnih.gov When these dimers do form, they tend to dissociate quickly, typically within less than 4 picoseconds. acs.orgnih.gov However, there is a higher probability that the broken hydrogen bonds will reform. acs.orgnih.gov

Experimental studies using techniques like Small-Angle X-ray Scattering (SAXS) and Nuclear Magnetic Resonance (NMR) have also detected the presence of small glycine clusters, possibly hydrated pairs, in undersaturated solutions. acs.org

The clusters formed by glycine in aqueous solution are highly dynamic, with configurations changing on the order of hundreds of picoseconds. rsc.org These aggregates are best described as transient, constantly forming and breaking apart. acs.orgacs.orgnih.gov Despite their fleeting nature, long-lived pairs of glycine molecules have been observed to move together in solution for approximately 1 nanosecond. rsc.org

The structure of these aggregates is typically open rather than the cyclic, doubly hydrogen-bonded dimers that were once thought to be prevalent. acs.org The formation of these open dimers is found to be most significant in the pH range of 4 to 8. acs.org

Solvent-Mediated Hydrogen Bond Dynamics

The surrounding water molecules play a crucial role in mediating the interactions between glycine molecules. The hydrogen bond network of water can facilitate or hinder the formation and stability of glycine aggregates. Water molecules can bridge between glycine molecules, participating in the hydrogen bonding network that holds the cluster together. nih.govnih.gov

In essence, the aqueous environment is not merely a passive medium but an active participant in the complex interplay of hydrogen bonding that governs the behavior of glycine in solution.

Lifetimes of Hydrogen Bonds

The dynamics of the hydrogen bond (H-bond) network between glycine and water are characterized by the finite lifetimes of these bonds, which are on the picosecond (ps) timescale. Molecular dynamics simulations provide detailed insights into these lifetimes, revealing that they are highly dependent on the specific site of interaction on the glycine molecule.

First-principles molecular dynamics studies have quantified the H-bond lifetimes (τHB) for water molecules interacting with the different functional groups of a zwitterionic glycine molecule. rsc.org The interaction between the carboxylate group of glycine and water (OC···DW) results in the most stable hydrogen bond, with a lifetime of 2.17 ps. rsc.org In contrast, the hydrogen bond between the ammonium group and water (DN···OW) is significantly more transient, with a lifetime of 1.09 ps. rsc.org This indicates that the carboxylate-water hydrogen bond is stronger and has a lifespan approximately double that of the amine-water hydrogen bond. rsc.org

The hydrophobic region of glycine, the methylene (B1212753) group (-CH2-), also interacts with the surrounding water network. The hydrogen bond lifetime in this hydrophobic solvation shell is considerably shorter, measured at 0.42 ps. rsc.org This shorter lifetime, coupled with a dangling hydroxyl (OD) lifetime of 0.64 ps, confirms the presence of more transient, non-hydrogen-bonded water molecules in the vicinity of the methylene group. rsc.org

Further molecular dynamics simulations have explored the residence lifetimes of water molecules within the first hydration shell of glycine's hydrophilic groups, showing a dependency on external factors like temperature and electric fields. rsc.org For water molecules near the carboxylate (–COO⁻) group at 300 K, the residence lifetime is 29 ps. rsc.org This lifetime can be extended to 34 ps with the application of an electric field (10⁴ V m⁻¹). rsc.org Conversely, increasing the temperature to 350 K reduces the residence lifetime to 19 ps (without an electric field) and 23 ps (with an electric field). rsc.org A similar trend is observed for water near the ammonium (–NH₃⁺) group, where lifetimes decrease by approximately 5 ps with an increase in temperature and increase by about 4 ps under an electric field. rsc.org

The concentration of glycine in the solution also impacts the hydrogen bond network. As glycine concentration increases, the diffusion coefficient of water molecules decreases, leading to a corresponding increase in the lifetime of water-water hydrogen bonds. aip.org

Interactive Table 1: Hydrogen Bond Lifetimes in Aqueous Glycine Solution

Interacting Site (Glycine-Water)Hydrogen Bond Lifetime (ps)ConditionsSource
Carboxyl-Water (OC···DW)2.17- rsc.org
Amine-Water (DN···OW)1.09- rsc.org
Methylene-Water0.42- rsc.org
Water near –COO⁻29300 K, 0 V/m rsc.org
Water near –COO⁻34300 K, 10⁴ V/m rsc.org
Water near –COO⁻19350 K, 0 V/m rsc.org
Water near –COO⁻23350 K, 10⁴ V/m rsc.org

Reforming Probabilities of Broken Hydrogen Bonds

The breaking of a hydrogen bond is not necessarily a permanent event; there is a significant probability that a broken bond will reform, often with the same partner molecule. While direct quantitative probabilities for glycine-water H-bond reformation are not extensively detailed, molecular dynamics studies of related interactions provide a qualitative and conceptual understanding.

In studies of glycine-glycine interactions within an aqueous solution, it has been observed that when hydrogen-bonded glycine clusters dissociate, the broken hydrogen bonds exhibit a higher than average probability of reforming. nih.govacs.org This suggests that once an interaction has occurred, the components are primed to interact again. This principle is fundamental to understanding the dynamic equilibrium of hydrogen-bonded networks.

The process following a bond breakage involves a few potential outcomes. The water molecule, now unbonded from the glycine molecule, may remain within the same solvation shell for a period before either reforming the hydrogen bond or diffusing away from the glycine molecule entirely. rsc.org

The reformation process can be hindered by the intervention of other molecules. Studies on protein unfolding have shown that water molecules can insert themselves between the two parts of a broken backbone hydrogen bond (-NH and -CO groups). pnas.org This insertion of a "bridging" water molecule can effectively prevent the original hydrogen bond from reforming quickly. pnas.org In the absence of such an insertion, thermally broken hydrogen bonds tend to reform rapidly, often within picoseconds. pnas.org While this research focused on protein backbone bonds, the mechanism is relevant to the fundamental interactions in a glycine-water solution.

Interactive Table 2: Factors Influencing Hydrogen Bond Reformation

FactorInfluence on ReformationDescriptionSource
Proximity Increases ProbabilityAfter a bond breaks, the molecules may remain close, increasing the chance of reforming the bond before diffusing away. rsc.org
Prior Interaction Increases ProbabilityBroken hydrogen bonds in glycine clusters show a higher-than-average probability of reforming. nih.govacs.org
Water Insertion Decreases ProbabilityAn intervening water molecule can form new hydrogen bonds with both the donor and acceptor of a broken bond, preventing direct reformation. pnas.org
Thermal Fluctuations Enables Breaking/ReformingRandom thermal motion causes bonds to break, but also allows them to quickly reform if not sterically hindered. pnas.org

Solvation and Hydration Shells of Glycine in Aqueous Solutions

Structural Aspects of Glycine (B1666218) Hydration Shells

The arrangement of water molecules around glycine is not random; they form structured layers, or hydration shells, that are influenced by the different functional groups of the amino acid. aip.orgamazonaws.com

Radial Distribution Functions and Coordination Numbers

Radial distribution functions (RDFs), denoted as g(r), are used to describe the probability of finding a water molecule at a certain distance from a specific atom or functional group of glycine. aip.orgpnas.org The peaks in the RDF correspond to the locations of hydration shells. The integration of the RDF up to its first minimum gives the coordination number, which is the average number of water molecules in the first hydration shell. aip.org

For zwitterionic glycine, the first hydration shell is located at approximately 5.05 Å from the center-of-mass of the glycine molecule, containing about 16.7 water molecules. mjcce.org.mk In contrast, neutral glycine's first hydration shell extends slightly further to 5.15 Å and accommodates around 17.0 water molecules. mjcce.org.mk

The coordination numbers around the specific functional groups provide a more detailed picture. For instance, the amino group (–NH3+) is hydrated by approximately 3.0 water molecules. mjcce.org.mkaip.org The carboxyl group (–COO-) is surrounded by about 4 to 4.5 water molecules. researchgate.net The hydrophobic methylene (B1212753) group (–CH2–) has a smaller and less defined hydration shell, with about 2 water molecules in its vicinity. aip.orgresearchgate.net

Table 1: Coordination Numbers of Water Around Glycine Functional Groups

Functional GroupCoordination NumberReference
Amino (–NH3+)3.0 mjcce.org.mkaip.org
Carboxyl (–COO-)4.0 - 4.5 researchgate.net
Methylene (–CH2–)~2.0 aip.orgresearchgate.net

Hydration Numbers and Their Dependence on Concentration and pH

The number of water molecules in the hydration shell of glycine is not constant and can be influenced by factors such as glycine concentration and the pH of the solution.

Concentration: As the concentration of glycine in an aqueous solution increases, the hydration number tends to decrease. nih.govpku.edu.cn For example, at the isoelectric point, the hydration number of glycine was observed to decrease from 17.7 to 10.7 as the concentration increased from 1 to 3 M. nih.gov This is because at higher concentrations, glycine molecules start to aggregate, leading to a reduction in the solvent-accessible surface area. rsc.org The diffusion coefficients of both glycine and water also decrease with increasing concentration. rsc.org

pH: The pH of the solution alters the ionization state of glycine's functional groups, which in turn affects its hydration. nih.gov In acidic solutions (low pH), the carboxyl group is protonated (–COOH), and the amino group is protonated (–NH3+), giving the molecule a net positive charge. wikipedia.orgquora.com In alkaline solutions (high pH), the amino group is deprotonated (–NH2), and the carboxyl group is deprotonated (–COO-), resulting in a net negative charge. wikipedia.orgquora.com These changes in charge distribution modify the interactions with surrounding water molecules and consequently alter the hydration number. nih.gov For instance, the hydration number of the methylene-hydrogen atom has been observed to be 0.66 in acidic solutions and 0.81 in alkaline solutions. oup.com Studies have shown that the hydration number for sodium glycinate (B8599266) is higher (10 ± 1) and for glycine hydrochloride is lower (5 ± 0.4) compared to zwitterionic glycine (7 ± 0.6) at its isoelectric point. ubc.ca

Table 2: Experimentally Determined Hydration Numbers of Glycine Species

Glycine SpeciesHydration Number (NH)Reference
Glycine (zwitterion)7 ± 0.6 ubc.ca
Sodium Glycinate10 ± 1 ubc.ca
Glycine Hydrochloride5 ± 0.4 ubc.ca

Dynamics of Water in Glycine Solvation Shells

The water molecules in the hydration shells of glycine are not static; they are in a constant state of motion, exchanging with the bulk water and reorganizing around the solute.

Residence Lifetimes of Water Molecules

The residence lifetime refers to the average time a water molecule spends in the hydration shell of a solute before exchanging with a water molecule from the bulk solvent. rsc.org For glycine, the mean residence lifetime of water molecules in the first hydration shell of the hydrophilic –NH3+ and –COO- groups is on the order of 10 picoseconds. rsc.org This is slower than the dynamics in pure water, indicating that the water molecules are somewhat constrained by their interaction with the glycine molecule. aip.org

The residence lifetimes are not uniform across the glycine molecule. Water molecules near the carbon atoms have been found to have longer residence times than those near the nitrogen atom. rsc.org Furthermore, the residence lifetimes show an approximately linear increase with increasing glycine concentration. rsc.org This is correlated with the decrease in the diffusion coefficient of water at higher concentrations. rsc.org

Solvent Reorganization Dynamics around Glycine

The presence of glycine influences the collective dynamics of the surrounding water molecules. The reorganization of the solvent network around the charged functional groups of glycine is a key aspect of its hydration. rsc.org The charged groups are expected to strongly interact with and structure the surrounding water molecules, creating distinct anionic and cationic solvation shells in close proximity. aip.org

Studies have shown that the solvent reorganization time around the –COO- group is very fast, on the order of 0.82 picoseconds. aip.org The dynamics of water in the hydration sphere of glycine are generally slower than in bulk water. aip.org This is supported by measurements showing that the reorientation of water molecules in the solvation shell has a slow component of over 10 picoseconds, in addition to a fast component of about 2 picoseconds, which is similar to pure water. aip.org This indicates that while some water molecules exchange rapidly, others are more tightly bound and have slower dynamics. The reorganization of the solvent is crucial for processes like the interconversion between the neutral and zwitterionic forms of glycine in solution. aip.org

Vibrational Relaxation and Solvent Dynamics

The interplay between glycine and its aqueous environment is a dynamic process characterized by rapid exchanges of vibrational energy and structural fluctuations within the hydration shell. Advanced spectroscopic techniques, coupled with molecular dynamics simulations, have provided profound insights into these ultrafast phenomena.

Vibrational Probes and Energy Relaxation

Terahertz (THz) and infrared (IR) spectroscopy are powerful tools for investigating the low-frequency vibrational modes of solvated glycine and the dynamics of its hydrogen-bond network with water. acs.orgacs.org Studies combining THz absorption spectroscopy with ab initio molecular dynamics (AIMD) have successfully decomposed the complex spectra of aqueous glycine solutions. acs.orgacs.org This approach allows for the assignment of specific absorption bands to distinct molecular motions, including intramolecular vibrations of glycine, hindered rotations and translations of the solute, and specific couplings to the interfacial water molecules. acs.orgacs.org

A prominent vibrational mode identified in these studies is the N-C-C-O open/close mode, which is sensitive to the local protonation state of the molecule. researchgate.netnih.gov This mode, observed around 315-320 cm⁻¹, serves as a label-free probe of the glycine's charge state in solution. acs.orgresearchgate.netnih.gov Other absorption peaks for dissolved glycine have been identified at various frequencies, which differ from those of solid glycine, indicating the strong influence of hydrogen bonding with water molecules on the low-frequency vibrational modes. jst.go.jp

Table 1: Experimentally and theoretically determined vibrational frequencies for glycine in aqueous solutions. Data sourced from THz and IR spectroscopy studies.
Frequency (cm⁻¹)AssignmentSpectroscopic MethodReference
~80Low-frequency resonance / Intermolecular modesTHz Spectroscopy / AIMD acs.org
~200Medium-frequency resonance / Glycine-water hydrogen bond stretchingTHz Spectroscopy / AIMD acs.orgresearchgate.net
315 - 320N-C-C-O open/close modeTHz Spectroscopy / AIMD acs.orgresearchgate.netnih.gov
2100 (2.1 THz)Low-frequency vibrational modeATR-THz Spectroscopy jst.go.jp
5200 (5.2 THz)Low-frequency vibrational modeATR-THz Spectroscopy jst.go.jp
9300 (9.3 THz)Low-frequency vibrational modeATR-THz Spectroscopy jst.go.jp

Ultrafast IR-Raman spectroscopy has been employed to trace the flow of vibrational energy within the glycine molecule and its transfer to the surrounding water. researchgate.net In these experiments, a specific vibrational mode is excited with an ultrashort laser pulse, and the subsequent energy redistribution is monitored in real-time. aip.org Studies on zwitterionic glycine have shown that vibrational energy flows throughout the entire molecule, and the heating process of the surrounding water is observably slower in the glycine solution compared to pure water. researchgate.net

Solvent Dynamics and Spectral Diffusion

The dynamics of water molecules within glycine's hydration shell are significantly altered compared to bulk water. rsc.orgacs.org Two-dimensional infrared (2D-IR) spectroscopy, a technique that maps vibrational couplings and frequency fluctuations, reveals the timescales of these dynamics through a process known as spectral diffusion. rsc.orgacs.org The fluctuating electric fields and hydrogen-bond arrangements in the hydration shell cause the vibrational frequencies of probes (like the OD stretch of deuterated water) to fluctuate over time. rsc.orgaip.org

First-principles molecular dynamics studies have explored the distinct dynamics of water molecules solvating the different functional groups of the glycine zwitterion. rsc.org These simulations reveal that water molecules in the hydrophilic hydration shells of the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups have different properties than those in the hydrophobic shell around the methylene (-CH₂) group. rsc.org For instance, the average vibrational frequency of the OD stretch is lower (indicating stronger hydrogen bonds) around the hydrophilic ends compared to the hydrophobic methylene group. rsc.org The calculated hydrogen bond lifetime in the methylene solvation shell is approximately 0.42 ps. rsc.org The residence lifetimes of water molecules in the first solvation shell of glycine are on the order of hundreds of picoseconds, indicating a dynamic but structurally significant hydration layer. rsc.orgrsc.org

Table 2: Vibrational frequencies and dynamics of water in the hydration shell of glycine. Data sourced from first-principles molecular dynamics simulations.
ParameterLocationValueReference
Average OD Stretch FrequencyAminic Nitrogen (-NH₃⁺) Shell2425 cm⁻¹ rsc.org
Average OD Stretch FrequencyCarboxyl Oxygen (-COO⁻) Shell2423 cm⁻¹ rsc.org
Average OD Stretch FrequencyMethylene (-CH₂) Shell2550 cm⁻¹ rsc.org
Hydrogen Bond LifetimeMethylene (-CH₂) Shell0.42 ps rsc.org
Dangling OD LifetimeMethylene (-CH₂) Shell0.64 ps rsc.org

These detailed investigations into the vibrational relaxation and solvent dynamics underscore the complex, reciprocal relationship between glycine and water. The solute's vibrations are modulated by the solvent, while the solvent's structure and dynamics are, in turn, significantly influenced by the presence and specific chemical nature of the glycine zwitterion's functional groups. rsc.orgnih.gov

Glycine Aggregation and Clustering in Aqueous Media

Formation and Characterization of Glycine (B1666218) Clusters

In aqueous environments, glycine molecules, predominantly in their zwitterionic form (NH3+–CH2–COO−), exhibit a tendency to aggregate into clusters. rsc.orgrsc.org These clusters are not static entities but are highly dynamic, constantly forming and breaking apart. rsc.org The formation of these clusters is influenced by factors such as concentration and the presence of other solutes. rsc.org Molecular dynamics simulations have been instrumental in characterizing these transient structures, revealing details about their size, shape, and internal dynamics. rsc.orgnih.gov

The distribution of glycine cluster sizes in an aqueous solution is heavily dependent on the solute concentration. As the concentration of glycine increases, the number of monomers decreases, and there is a corresponding increase in the formation of larger clusters. rsc.org Molecular dynamics simulations show that at higher concentrations, glycine molecules are more self-associated. researchgate.net However, even in undersaturated solutions, the cluster size distribution is typically a rapidly decaying function, meaning that smaller clusters are far more common than larger ones, and there is no peak at large cluster sizes. nih.govacs.org

Some studies using techniques like dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA) have reported the presence of surprisingly large, submicron-sized aggregates, sometimes referred to as nanodroplets, even in undersaturated solutions. nih.govacs.org These mesoscopic clusters appear to be stable and their size distribution and number concentration are influenced by solution properties. nih.govacs.org However, large-scale molecular dynamics simulations have not been able to reproduce the formation of these giant clusters from pure glycine and water, suggesting they might be influenced by impurities or consist of other glycine-derived species. nih.govacs.org

Table 1: Average Size of Glycine Clusters at Different Concentrations

This interactive table displays the average number of glycine molecules per cluster at varying concentrations, as determined by molecular dynamics simulations.

Glycine Concentration (mol/kg)Average Cluster Size (Number of Glycine Molecules)
0.5~2
1.0~3
2.0~5
3.33 (Saturated)~8-10
Data derived from molecular dynamics simulations. The exact values can vary depending on the force field and simulation parameters used.

Table 2: Average Radius of Gyration of Glycine Clusters as a Function of Concentration

This interactive table shows the relationship between glycine concentration and the average radius of gyration of the resulting clusters.

Glycine Concentration (mol/kg)Average Radius of Gyration, (Å)
1.0~3.5
2.0~3.8
3.0~4.1
3.33 (Saturated)4.2 - 4.8
Values are approximate and based on graphical data from molecular dynamics simulations. researchgate.net

Glycine clusters in aqueous solutions are not rigid, solid-like entities. Instead, they are described as strongly hydrated structures with a "liquid-like" character. rsc.orgrsc.org These clusters are highly dynamic, with their configurations changing on a timescale of hundreds of picoseconds. rsc.orgrsc.org The hydrogen bonds that hold the clusters together are transient, with lifetimes estimated to be around 1–4 picoseconds. rsc.org

Water molecules in the first hydration shell of the glycine molecules also exhibit dynamic behavior, with mean residence lifetimes of approximately 5 to 18 picoseconds. rsc.org Despite the rapid internal rearrangements, some pairs of glycine molecules have been observed to move together in solution for extended periods, on the order of 1 nanosecond, indicating a degree of stability within the dynamic cluster environment. rsc.orgrsc.org This dynamic nature is a key feature of the pre-nucleation clusters that are thought to be precursors to crystallization. rsc.org

Debate on Glycine Monomer versus Dimer Prevalence in Solution

A significant area of scientific discussion revolves around the predominant form of glycine in solution: whether it exists primarily as individual monomers or as associated dimers. Historically, it was often assumed that hydrogen-bonded cyclic dimers were a significant species in supersaturated aqueous solutions and acted as the primary building blocks for the crystallization of α-glycine. acs.orgnih.gov However, a growing body of both experimental and theoretical work has challenged this view.

Several experimental studies provide strong evidence that glycine exists mainly as monomers in aqueous solutions, even at supersaturation. One key piece of evidence comes from measurements of freezing-point depression. Studies up to 30% supersaturation have shown that the osmotic behavior of the solution is consistent with glycine being predominantly monomeric. acs.orgnih.gov If significant dimerization were occurring, it would lead to a smaller than observed depression of the freezing point. From these measurements, the dimer stability constant (KD) was determined to be less than 0.1 kg of H2O/mol. acs.orgnih.gov

Furthermore, pulsed gradient spin-echo NMR spectroscopy, a technique that measures the diffusion of molecules, has shown no slowdown in glycine diffusion with increasing concentration or solution age up to 24% supersaturation. acs.orgnih.gov The solute size calculated from these diffusion measurements using the Stokes-Einstein relation did not show an increase, which would be expected if stable dimers were forming. acs.orgnih.gov While some studies suggest that a small fraction, perhaps around 10%, of glycine may exist as dimers at high concentrations, the bulk of the experimental data points towards monomers being the dominant species. nih.govbrad.ac.uk

Theoretical studies, particularly those using molecular dynamics simulations, lend further support to the prevalence of monomeric glycine in aqueous solutions. These simulations have shown that while various types of glycine aggregates can form, doubly hydrogen-bonded cyclic dimers, the kind often postulated as crystallization precursors, are observed infrequently and are not a dominant configuration. nih.govnih.govacs.org When these cyclic dimers do form, they are found to be transient, dissociating quickly, typically within a few picoseconds. nih.gov

Influence of External Fields on Glycine Cluster Orientation and Aggregation

External electric and magnetic fields can significantly influence the behavior of glycine in aqueous solutions, affecting both the orientation of individual molecules and the aggregation processes that lead to cluster formation and crystallization. researchgate.netresearchgate.netresearchgate.netmdpi.com The zwitterionic nature of glycine, which possesses a large dipole moment, is a key factor in its response to these fields. acs.org

Electric Fields

The application of an external electric field to an aqueous glycine solution induces a preferential orientation of the highly polar glycine molecules. rsc.orgresearchgate.net This alignment effect has been studied through molecular dynamics simulations and experimental observations, revealing its impact on aggregation and polymorph selection during crystallization. rsc.orgresearchgate.net

Computer simulations have shown that under a direct current (DC) electric field, glycine molecules tend to align with the field. rsc.org This orientation is quantified by the average cosine of the angle between the vectors connecting the carbon atoms of the glycine molecules, which approaches 1 (indicating parallel alignment) as the field strength increases. rsc.org This induced alignment is a distinctive feature of the γ-polymorph of glycine, and indeed, applying a strong static electric field (e.g., 6 × 10⁵ V m⁻¹) to supersaturated aqueous glycine solutions has been experimentally shown to promote the nucleation of this specific polymorph. rsc.orgresearchgate.net The electric field's influence on orientation appears to be more significant than that of temperature within the simulated ranges. rsc.org

Table 1: Effect of DC Electric Field on Glycine in Saturated Aqueous Solution (m = 3.33 mol kg⁻¹) This table presents data from molecular dynamics simulations, illustrating the orienting effect of an electric field on glycine molecules and its influence on the hydration shell.

Temperature (K)Electric Field Strength (V m⁻¹)Average Cosine of Angle Between C-C VectorsResidence Lifetime of Water near –COO⁻ (ps)
3000-29
30010⁴Increases (approaches 1)34
3500Little effect from temp19
35010⁴Little effect from temp23
Data sourced from Bushuev et al. (2017). rsc.org

Studies at aqueous interfaces using techniques like heterodyne-detected vibrational sum-frequency generation spectroscopy (HD-VSFG) further confirm the orienting effect of electric fields. acs.orgnih.gov At charged interfaces, the orientation of zwitterionic glycine is predominantly governed by its interaction with the electric field generated by the surface charge, owing to its large dipole moment. acs.org The net orientation angle of the glycine's carboxylate group relative to the surface normal changes significantly depending on the nature of the charge at the interface. acs.org

Table 2: Orientation of Zwitterionic Glycine at Charged Aqueous Interfaces This table shows the net angle of orientation (θ) of the COO⁻ group of glycine with respect to the surface normal, as influenced by the electric field from different charged surfactant monolayers.

Interface Condition / Surfactant MonolayerObserved Orientation Angle (θ)Predicted Angle (Field-Oriented Only)
DTA⁺-covered surface (positive charge)149 ± 5°137° - 146°
DS⁻-covered surface (negative charge)54 ± 1°34° - 43°
Data sourced from Vaskina et al. (2024). acs.org

Magnetic Fields

Magnetic fields also exert an influence on the aggregation and crystallization of glycine in aqueous media, although the mechanisms differ from those of electric fields. researchgate.netscirp.org Research has shown that applying a magnetic field during the batch crystallization of glycine can alter the nucleation process. researchgate.net Specifically, the metastable zone width of glycine solutions was found to broaden as the magnetic field strength increased. researchgate.net This suggests that the magnetic field affects the kinetics of nucleation.

Furthermore, the presence of a magnetic field was observed to narrow the crystal size distribution and decrease the main size of the resulting glycine crystals. researchgate.net While the crystal form (polymorph) of glycine did not change under the specific experimental conditions, the crystal habit became asymmetric. researchgate.net Other studies suggest that magnetic fields may modify the structure of water around the amino acid molecules, which in turn changes hydrophobic interactions and promotes aggregation. researchgate.net It has also been proposed that static magnetic fields can encourage the self-assembly of glycine molecules in a way that favors the formation of the γ-polymorph. scirp.org

Table 3: Influence of Magnetic Field on Glycine Batch Crystallization This table summarizes the observed effects of applying an external magnetic field on the crystallization characteristics of glycine from an aqueous solution.

Crystallization Pathways and Polymorphism in Glycine Aqueous Solutions

Polymorph Selection under Varying Solution Conditions

The specific polymorph of glycine (B1666218) that crystallizes is highly dependent on the conditions of the aqueous solution. By carefully controlling factors such as pH, additives, temperature, and supersaturation, it is possible to selectively produce the desired polymorph.

The pH of the crystallization medium has a profound effect on the polymorphic outcome of glycine. nih.govresearchgate.netacs.orgacs.org Generally, the metastable α-form is obtained from aqueous solutions with a pH ranging from approximately 4 to 9. researchgate.netacs.orgacs.org Outside of this range, under more acidic (pH < 4) or basic (pH > 9) conditions, the formation of the stable γ-polymorph is favored. researchgate.netacs.org

This pH-dependent polymorphism is linked to the self-association of glycine molecules in solution. researchgate.netacs.orgacs.org Within the pH range of 4 to 8, glycine molecules tend to form open, hydrogen-bonded dimers. researchgate.netacs.orgacs.org The formation of the α-polymorph is believed to be driven by this dimerization. researchgate.netacs.orgacs.org At the pH extremes, the presence of charged molecular species is thought to facilitate the stabilization of γ-nuclei. researchgate.netacs.orgacs.org At very low pH (e.g., pH 1.7-3.0), various mixtures of neutral glycine and its hydrochloride salts can form. nih.gov For instance, at pH 3.0, a mixture of γ-glycine and diglycine HCl is observed. nih.gov

The table below summarizes the effect of pH on the resulting glycine polymorph when crystallized from aqueous solutions.

pH RangePredominant PolymorphOther Crystalline Forms
&lt; 3.4 - 4.0γ-GlycineDiglycine HCl, Glycine HCl
4.0 - 9.0α-Glycine
&gt; 9.0 - 10.1γ-GlycineSodium Glycinate (B8599266)

Additives play a crucial role in directing the crystallization of glycine towards a specific polymorph. pnas.orgnih.govmdpi.com The addition of salts, such as sodium chloride (NaCl), is a well-known method to promote the formation of the γ-polymorph. pnas.orgnih.govresearchgate.netntnu.no Recent studies have revealed that NaCl does not lead to the direct classical nucleation of γ-glycine as previously thought. pnas.orgnih.gov Instead, it stabilizes the initially formed metastable β-glycine, preventing its rapid conversion to α-glycine. pnas.orgnih.gov This stabilized β-glycine then serves as a nucleation site for the γ-polymorph. pnas.orgnih.gov The presence of NaCl can prolong the lifetime of β-glycine from less than a second in pure water to over an hour. pnas.org The concentration of the salt additive also influences the transformation rate; a higher NaCl concentration accelerates the conversion of α-form to γ-form. mdpi.com

Alcohols, when added to the aqueous solution, can also influence the polymorphic outcome. researchgate.net The addition of alcohols like methanol, ethanol, or isopropanol (B130326) can lead to the formation of the α- or β-forms. researchgate.net The use of 2-propanol as an antisolvent in a microfluidic setup has been shown to selectively produce α- and β-glycine crystals. illinois.edu Other additives, such as organic acids and other amino acids, can affect the growth kinetics of specific crystal faces of α-glycine, thereby modifying the crystal morphology. researchgate.netacs.org

The table below provides examples of how different additives influence the resulting glycine polymorph.

AdditiveEffect on Polymorph Formation
Sodium Chloride (NaCl)Promotes formation of γ-glycine by stabilizing intermediate β-glycine
Sodium Nitrate (NaNO₃)Induces nucleation of γ-polymorph at a critical concentration
MethanolChanges the polymorph to β-glycine
EthanolCan lead to the formation of β- and γ-polymorphs
2-PropanolCan selectively produce α- and β-glycine
Acids/BasesPromote formation of γ-glycine

Temperature and supersaturation are fundamental parameters that control crystallization kinetics and, consequently, the polymorphic outcome. mdpi.comresearchgate.netuniv-mrs.fr In general, the nucleation rate of glycine polymorphs increases with increasing supersaturation. nih.gov The thermodynamically stable γ-form can be transformed into the α-form upon heating to around 168-179°C. researchgate.netntnu.no

The interplay between temperature, supersaturation, and additives can be complex. For instance, in the presence of NaCl, increasing the crystallization temperature can significantly accelerate the transformation of the metastable α-form to the stable γ-form. mdpi.com At 20°C, the complete conversion might take 55 hours, whereas at 30°C, it can be achieved within 18 hours. mdpi.com

Controlling the supersaturation profile over time can also be a strategy for polymorph selection. aip.org In experiments with NaCl, it was found that stopping nucleation early in the process by reducing supersaturation (e.g., by increasing the temperature) significantly increased the final fraction of the γ-polymorph. aip.org This highlights that kinetic factors can sometimes override thermodynamic stability, as predicted by the Oswald rule of stages, where a metastable form may nucleate first. univ-mrs.fr The growth rates of different polymorphs are also affected by supersaturation, with the α-polymorph generally growing faster than the γ-polymorph. aip.org

Crystallization during Freezing of Glycine Aqueous Solutions

The process of freezing aqueous solutions of glycine is a complex phenomenon involving the interplay of thermodynamics and kinetics, which dictates the formation of various solid phases. The cooling rate, solution pH, and presence of solutes significantly influence the crystallization pathways, leading to the formation of different polymorphs of glycine and affecting the final state of the frozen system.

Secondary Crystallization Processes

Secondary crystallization is a critical process occurring during the freezing of glycine solutions, where the presence of existing crystals induces the formation of new nuclei. In neutral aqueous solutions of glycine without additives, rapid secondary crystallization typically occurs during freezing, leading to the formation of the β-polymorph. nih.gov The rate and nature of this crystallization are highly sensitive to formulation conditions.

The cooling rate plays a pivotal role in determining the outcome of crystallization. Studies have shown that both rapid (20°C/min) and slow (2°C/min) cooling of 15% w/w aqueous glycine solutions can result in the crystallization of β-glycine. researchgate.net However, quench-cooling by immersion in liquid nitrogen can lead to the formation of an amorphous, or glassy, freeze-concentrate instead of a crystalline phase. researchgate.netaip.org Subsequent heating or annealing of the frozen system can promote further crystallization. For instance, annealing at -10°C has been observed to increase the amount of the crystalline β-glycine phase. researchgate.net

Solution chemistry, particularly pH and ionic strength, has a profound effect on secondary crystallization. nih.gov The speciation of glycine is pH-dependent, which in turn influences its crystallization behavior. researchgate.net A decrease in pH in the range of 5.9 to 3.0 has been shown to reduce the extent of glycine crystallization in the frozen solution. researchgate.net Furthermore, increased ionic strength can significantly slow the crystallization rate of neutral glycine and promote the formation of the γ-polymorph instead of the β-polymorph. nih.gov In cases where secondary crystallization does not happen quickly, a complex glass transition is often observed at low temperatures, typically between -70°C and -85°C. nih.gov

Fluid shear is another factor that can induce secondary nucleation, with rates reported to be orders of magnitude higher than primary nucleation under the same conditions. acs.org This process is significant as it can be controlled by the fluid dynamics within the system, independent of mechanical impacts on the crystals. acs.org

ConditionEffect on Secondary Crystallization of GlycineResulting PolymorphReference
Neutral Solution (no additives) Rapid secondary crystallizationβ-glycine nih.gov
Increased Ionic Strength Slows crystallization rateγ-glycine nih.gov
Slow Cooling (2°C/min) Induces crystallizationβ-glycine researchgate.net
Rapid Cooling (20°C/min) Induces crystallizationβ-glycine researchgate.net
Quench-Cooling (in liquid N₂) Forms an amorphous freeze-concentrateAmorphous Glycine researchgate.netaip.org
Annealing (at -10°C after freezing) Increases the amount of crystalline phaseβ-glycine researchgate.net
Decreasing pH (5.9 to 3.0) Reduces the extent of crystallization- researchgate.net

Eutectic Formation and Freezing Dynamics

As an aqueous glycine solution is cooled, pure water crystallizes as ice, concentrating the glycine in the remaining liquid phase. This process continues until the solution reaches its eutectic point, the specific temperature and composition at which the solution is saturated, and both ice and glycine crystallize simultaneously as a finely mixed solid known as a eutectic mixture. nih.govtandfonline.com

The freezing dynamics and the resulting eutectic properties are highly dependent on the polymorphic form of glycine that crystallizes. During slow cooling, a β-glycine/ice eutectic mixture is typically formed. nih.gov Differential scanning calorimetry (DSC) studies have identified the melting of this eutectic mixture at temperatures ranging from -3.4°C to -4.5°C. nih.govnih.govrsc.org One study determined the eutectic temperature of the glycine-water system to be 268.5 K (-4.5°C) with a corresponding eutectic composition calculated to be 11.4% w/w glycine. rsc.orgkaiyodai.ac.jp

The presence of different glycine polymorphs or glycine salts leads to different eutectic melting temperatures. For instance, while neutral glycine forms a eutectic with ice melting at approximately -3.4°C to -3.6°C, glycine hydrochloride solutions exhibit a much lower eutectic melting temperature of -28°C. nih.govnih.gov Sodium glycinate crystallizes from a frozen solution to form a eutectic mixture that melts at -17.8°C. nih.gov Under certain conditions, such as using very low heating rates in DSC experiments after quench-freezing, it is possible to resolve separate melting endotherms for eutectic mixtures involving other polymorphs, such as γ-glycine and α-glycine. nih.gov

Glycine FormEutectic Melting Temperature (°C)Eutectic Melting Temperature (K)Reference
β-glycine / Ice -3.4~269.7 nih.gov
β-glycine / Ice -3.60~269.5 nih.gov
Glycine / Ice -4.5268.5 rsc.org
γ-glycine / Ice -2.70~270.4 nih.gov
α-glycine (dissolution) -2.85~270.3 nih.gov
Glycine Hydrochloride / Ice -28~245.1 nih.gov
Sodium Glycinate / Ice -17.8~255.3 nih.gov

Computational and Theoretical Investigations of Glycine Water Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations have proven to be an invaluable tool for exploring the behavior of glycine (B1666218) in water. By solving Newton's equations of motion for a system of glycine and water molecules, MD simulations can reveal detailed information about hydration structures, dynamic processes, and the influence of concentration and environment on glycine's behavior.

Classical Force Field Development and Validation for Glycine-Water Systems

Classical MD simulations rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms. The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. For glycine-water systems, significant effort has been dedicated to developing and validating force fields that can accurately model both the internal dynamics of the glycine molecule and its interactions with surrounding water molecules.

Several standard force fields, including AMBER (Assisted Model Building with Energy Refinement), Charmm27, OPLS (Optimized Potentials for Liquid Simulations), and GROMOS, have been systematically investigated for their applicability to glycine aqueous solutions. rsc.org The choice of force field, particularly the atomic charges assigned to the glycine molecule, is crucial for accurately representing the electrostatic interactions that dominate in this polar system. rsc.orgacs.org Researchers have tested various charge sets derived from quantum mechanical calculations, such as those obtained using the B3LYP functional or the CNDO (Complete Neglect of Differential Overlap) method. rsc.org

Validation of these force fields is performed by comparing simulation results with experimental data. Key properties used for validation include:

Solution Density: The simulated density of glycine solutions at various concentrations should match experimental measurements. nih.gov

Radial Distribution Functions (RDFs): RDFs describe the probability of finding an atom at a certain distance from another atom. Comparing simulated RDFs for pairs like glycine's atoms and water's oxygen with experimental data provides insight into the accuracy of the modeled hydration structure. nih.gov

Hydration Number: The number of water molecules in the first solvation shell of glycine, as calculated from simulations, can be compared to experimental estimates. nih.govaip.org

Diffusion Coefficient: The self-diffusion coefficients of both glycine and water molecules in the simulation should agree with experimental values. nih.govaip.org

Lattice Energy: For studies involving crystallization, the calculated lattice energy of the glycine crystal should be consistent with literature values. acs.orgnih.gov

Studies have shown that the AMBER force field, particularly when coupled with appropriate atomic charges, performs well in reproducing these experimental observables for glycine in aqueous solutions. rsc.orgacs.orgnih.gov For instance, one study concluded that the general AMBER force field combined with CNDO-derived charges was optimal for simulating α-glycine crystal growth from solution. acs.org Another investigation validated the AMBER ff03 force field with charges from density-functional theory, demonstrating good agreement with experimental data for both solution and crystal/solution environments. nih.gov

Ab Initio Molecular Dynamics Studies

While classical MD relies on predefined force fields, ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations. In AIMD, the forces acting on the atoms are calculated "on the fly" from the electronic structure, typically using Density Functional Theory (DFT). This approach avoids the parameterization inherent in classical force fields and can more accurately describe phenomena involving changes in electronic structure, such as chemical reactions and proton transfer.

AIMD simulations have been instrumental in studying the intramolecular proton transfer in glycine, the process that converts the neutral form (stable in the gas phase) to the zwitterionic form that dominates in aqueous solution. researchgate.netnih.govaip.org These studies compute the potential of mean force (PMF) along a reaction coordinate that describes the proton transfer from the carboxyl group to the amino group. nih.govaip.org The PMF reveals the free energy landscape of the reaction, including the free energy difference between the neutral and zwitterionic states and the height of the activation energy barrier. nih.govaip.org

Key findings from AIMD studies of glycine in water include:

Hydration Structure Dynamics: The hydration number of glycine is not static but changes during the proton transfer. The neutral glycine conformer is hydrated by approximately five water molecules, whereas the zwitterionic form is more strongly hydrated with about eight water molecules in its first solvation shell. researchgate.netnih.govaip.org

Free Energy Barrier: Using the BLYP (Becke, Lee, Yang, and Parr) exchange-correlation functional, AIMD calculations have estimated the free-energy barrier for the direct intramolecular proton transfer to be around 12.7 kcal/mol. aip.org The free-energy difference between the zwitterion and the neutral conformer in water was predicted to be approximately 11.2 kcal/mol. aip.org

These simulations provide a detailed, dynamic picture of how the surrounding water molecules actively participate in and stabilize the zwitterionic form of glycine. researchgate.net

Hybrid QM/MM Simulations of Glycine-Water Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a compromise between the computational cost of full AIMD and the limitations of classical MD. In this approach, a chemically important region of the system (e.g., the glycine molecule) is treated with a high-level quantum mechanical method, while the rest of the system (the water solvent) is treated with a computationally less expensive classical force field. rsc.orgnih.gov

This method is particularly useful for studying the properties of a solute where electronic effects are important, but the large number of solvent molecules makes a full QM treatment impractical. A QM/MM MD simulation was used to investigate the hydration properties of glycine betaine (B1666868), a derivative of glycine. rsc.org In that study, the internal dynamics of the glycine betaine molecule were modeled quantum mechanically (using a semi-empirical method like AM1), while its interaction with water was described by the classical AMBER force field. rsc.org

The simulation trajectory, which spanned 500 picoseconds, allowed for a statistical analysis of the 3D water distribution around the solute. rsc.org The results indicated that the water molecules perceive the solute as having distinct hydrophilic (the carboxylate group side) and less hydrophobic regions. rsc.org Such QM/MM approaches effectively capture the electronic polarization of the solute and its influence on the surrounding solvent structure, providing a more nuanced view of solute-solvent interactions than purely classical methods. rsc.orgnih.gov

Quantum Mechanical (QM) Approaches

Quantum mechanical calculations provide fundamental insights into the electronic structure, geometry, and energetics of glycine-water systems. These methods are used to study small clusters of glycine with a few water molecules, providing a bottom-up understanding of the specific interactions that govern hydration.

Density Functional Theory (DFT) Calculations for Hydrated Glycine

Density Functional Theory (DFT) has become a widely used QM method for studying hydrated glycine due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov Numerous studies have employed DFT, often with the B3LYP hybrid functional, to investigate the structures and energetics of glycine-(H₂O)ₙ clusters, where n represents the number of water molecules. researchgate.netmdpi.com

These calculations are used to:

Determine Stable Geometries: DFT is used to optimize the geometries of various conformers of glycine complexed with one or more water molecules, identifying the most stable arrangements. nih.gov

Analyze Hydrogen Bonding: The calculations reveal the detailed hydrogen-bonding network between glycine and water molecules. Researchers analyze how water molecules can attach to the carboxylic group or form bridges between the amino and carboxylic groups. researchgate.net

Investigate Zwitterion Stabilization: A key focus of DFT studies is to determine the minimum number of water molecules required to stabilize the zwitterionic form of glycine over its neutral counterpart. While the neutral form is more stable in the gas phase, explicit water molecules progressively stabilize the zwitterion. mdpi.com Calculations have shown that at least two explicit water molecules, in conjunction with a polarizable continuum model (PCM) for the bulk solvent, are necessary to stabilize both conformers. mdpi.com

Calculate Energetic Parameters: DFT is used to compute interaction energies, binding energies, and the thermodynamic properties of these hydrated clusters. researchgate.netnih.gov Ab initio calculations confirm that in a water solvent, the zwitterionic form of glycine is more stable than the amino acid form by approximately 2.6 to 3.4 kcal/mol. nih.gov

Ab Initio Calculations of Glycine-Water Binding Energies

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide benchmark data for the binding energies between glycine and water. nih.govaip.org These methods are more computationally demanding than DFT but can offer higher accuracy for interaction energies.

Studies using these methods focus on:

Accurate Hydration Energies: Researchers have concluded that MP2 is the minimum theoretical level required to obtain accurate hydration energies for complexes like protonated glycine–water. researchgate.net

Basis Set Effects: The choice of the atomic basis set is critical. It has been shown that a basis set like 6-31+G(d) is the minimum required, and larger sets such as 6-311++G(d,p) that include both polarization and diffuse functions are often used for more accurate results. researchgate.netaip.org

Basis Set Superposition Error (BSSE): When calculating the binding energy of a complex, an artificial energy lowering called BSSE can occur due to the use of finite basis sets. It is standard practice to correct for this error using methods like the counterpoise correction to obtain reliable binding energies. aip.org

These high-accuracy calculations on small glycine-water clusters provide essential energetic data that can be used to parameterize and validate the classical force fields employed in large-scale MD simulations, thus bridging the gap between the quantum mechanical and classical simulation worlds.

Continuum Solvation Models (PCM, C-PCM) and Explicit Water Inclusion

The theoretical investigation of glycine in an aqueous environment necessitates accurate models that can account for the profound effects of the solvent on its structure and stability. A primary challenge lies in capturing the transition of glycine from its neutral form, which is stable in the gas phase, to its zwitterionic form, the predominant species in aqueous solutions. mdpi.com Computational chemists employ a combination of continuum solvation models and the inclusion of explicit water molecules to model this complex system.

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and its conductor-like variant (C-PCM), are computationally efficient methods that represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgacs.org These models create a cavity in the dielectric continuum to accommodate the solute molecule (glycine), and the solute-solvent interactions are then calculated based on the polarization of this continuum. This approach effectively captures the long-range electrostatic interactions that are crucial for stabilizing the charge separation in the zwitterionic form of glycine. aip.org

However, continuum models alone are often insufficient to describe the specific, short-range interactions, such as hydrogen bonding, that occur between glycine and water molecules in its immediate vicinity. nih.gov To address this, a hybrid approach that combines continuum models with the explicit inclusion of a few water molecules in the first solvation shell is frequently utilized. aip.orgiastate.edu This "microsolvation" approach allows for a quantum mechanical treatment of the direct hydrogen bonds between glycine and the explicitly included water molecules, while the bulk solvent effect is handled by the continuum model. mdpi.com

Studies have shown that the number of explicit water molecules required to stabilize the zwitterionic form of glycine is a critical factor. Research indicates that at least two explicit water molecules, in conjunction with a polarizable continuum model, are necessary to adequately stabilize the zwitterionic conformer over the neutral form. mdpi.com As more explicit water molecules are added, the stability of the zwitterion increases, with saturation of the primary hydrogen bonding sites occurring with around eight water molecules. mdpi.com

This dual approach provides a more accurate picture of the solvation process. The explicit water molecules account for the specific hydrogen bonding network that is fundamental to the structure of the first solvation shell, while the continuum model efficiently approximates the influence of the bulk water. This combined methodology has proven essential for accurately predicting the relative energies and stability of glycine conformers in aqueous solutions. aip.orgiastate.edu

Advanced Theoretical Frameworks

To achieve a deeper and more quantitative understanding of glycine-water interactions, researchers employ advanced theoretical frameworks that go beyond simple continuum models. These methods provide detailed insights into the energetic contributions of various interactions, the statistical behavior of the solvated molecule, and the macroscopic properties of glycine solutions.

Many-Body Interaction Analysis in Glycine-Water Complexes

The stability of glycine-water complexes arises from a complex interplay of interactions between the glycine molecule and the surrounding water molecules, as well as among the water molecules themselves. Many-body interaction analysis is a powerful computational tool used to dissect the total binding energy of these complexes into distinct components. nih.govaip.org This method allows for the quantification of two-body, three-body, and even higher-order interaction energies.

A typical many-body analysis of a glycine-(water)n complex involves calculating the energies of the individual molecules (glycine and each water molecule), all possible pairs (two-body), all possible triplets (three-body), and so on. The total binding energy is then expressed as a sum of these interaction terms, along with a relaxation energy term that accounts for the geometric distortion of each molecule upon complex formation. researchgate.net

Studies on glycine-(water)3 complexes have revealed that two-body interactions, particularly between glycine and water, provide the most significant contribution to the total binding energy. nih.govresearchgate.net Three-body interaction energies are also significant, though smaller in magnitude, while four-body interactions are generally found to be very small and almost negligible. nih.govaip.orgresearchgate.net This analysis helps in identifying the key interactions that govern the structure and stability of these hydrated clusters.

Below is an interactive table summarizing the findings from a density functional theory (DFT) study on the interaction energies in different conformers of a glycine-(water)3 complex.

Data adapted from many-body interaction analysis of glycine-(water)3 complexes. researchgate.net

Statistical Mechanical Approaches to Glycine Solvation

Statistical mechanics provides the theoretical foundation for bridging the gap between the microscopic behavior of molecules and the macroscopic thermodynamic properties of a system. In the context of glycine solvation, statistical mechanical approaches, primarily through molecular dynamics (MD) simulations, are employed to explore the conformational landscape of glycine in water and to calculate thermodynamic properties. rsc.org

MD simulations model the explicit interactions between a glycine molecule and a large number of water molecules over time, allowing for the observation of dynamic processes and the sampling of various conformations. acs.org These simulations can reveal the preferred conformational states of glycine in solution, such as the polyproline II (pPII) state, and the structure of the surrounding water molecules in the solvation shells. nih.govaip.org

From these simulations, one can derive important thermodynamic quantities like the potential of mean force (PMF) along specific reaction coordinates, such as the dihedral angles of the glycine backbone. The PMF provides the free energy profile of conformational changes, offering insights into the stability of different conformers and the energy barriers between them. Furthermore, radial distribution functions (RDFs) can be calculated to describe the probability of finding water molecules at a certain distance from specific atoms of the glycine molecule, thereby characterizing the structure of the hydration shells. rsc.orgaip.org

Theoretical Models for Water Activity and Surface Tension in Glycine Droplets (e.g., Köhler Theory)

The behavior of glycine in aerosol droplets is of significant interest in atmospheric science, as these particles can act as cloud condensation nuclei (CCN). copernicus.orgresearchgate.netsemanticscholar.org Köhler theory is a classical theoretical framework used to describe the equilibrium water vapor pressure over an aqueous solution droplet, and thus its ability to grow into a cloud droplet. semanticscholar.orgcopernicus.org The theory considers two main effects: the Raoult effect (solute effect), which lowers the water activity, and the Kelvin effect (curvature effect), which increases the equilibrium vapor pressure due to the surface tension of the droplet. semanticscholar.org

The standard Köhler equation is given by:

S = aw * exp(2 * σsol * Mw / (R * T * ρw * r))

Where:

S is the water vapor saturation ratio

aw is the water activity of the solution

σsol is the surface tension of the solution droplet

Mw is the molar mass of water

R is the universal gas constant

T is the temperature

ρw is the density of water

r is the radius of the droplet

The presence of glycine in the droplet affects both the water activity and the surface tension. copernicus.orgresearchgate.netsemanticscholar.org Molecular dynamics simulations are increasingly used to predict the surface tension of glycine-water droplets, as this is a critical parameter in Köhler theory. copernicus.orgresearchgate.net These simulations have shown that the surface tension can be dependent on the droplet's curvature, a factor not accounted for in the original theory. copernicus.orgcopernicus.org By incorporating these size-dependent surface tension corrections, the accuracy of Köhler theory for predicting the activation of glycine-containing aerosol particles can be significantly improved. copernicus.orgresearchgate.netsemanticscholar.org

The table below presents data from a study on the surface tension of glycine solutions at different pH values, which influences the ionic state of glycine and thus its effect on surface properties.

Data adapted from experimental measurements of surface tension increments in glycine solutions. jmu.edu

Spectroscopic and Experimental Methodologies for Studying Glycine Water Interactions

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the structure and dynamics of molecules. By analyzing the vibrational modes of glycine (B1666218) and water, researchers can deduce information about intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy of Glycine Aqueous Solutions

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In the context of glycine-water solutions, FT-IR is used to probe the influence of the solute (glycine) on the surrounding water molecules and to characterize the state of the glycine molecule itself.

In aqueous solutions, glycine predominantly exists in its zwitterionic form (NH₃⁺CH₂COO⁻), a state stabilized by favorable interactions with the solvent. npl.co.uk FT-IR studies often employ a difference spectra method to isolate the spectrum of the solute-affected water from the bulk water spectrum. aip.orgnih.gov This is frequently achieved by studying HDO isotopically diluted in H₂O, as the OD stretching band of HDO is a sensitive probe of the local hydrogen-bonding environment. nih.gov

Research has shown that water molecules in the hydration sphere of amino acids, including glycine, form, on average, stronger and shorter hydrogen bonds than those in pure water. nih.gov The analysis of the solute-affected HDO spectra reveals how glycine perturbs the water's hydrogen-bonding network. aip.org For instance, the presence of the hydrophobic methylene (B1212753) group in glycine is thought to effectively "immobilize" a number of surrounding water molecules. aip.org By comparing experimental spectra with theoretical calculations, such as those using Density Functional Theory (DFT) with a polarizable continuum model, a more detailed molecular picture of glycine hydration can be constructed. aip.orgrsc.org

FT-IR emission spectroscopy has also been applied to aqueous glycine solutions, revealing that visible light can induce partial protonation of the COO⁻ groups, potentially leading to the formation of dimers or other aggregates. tandfonline.com

Table 1: Key FT-IR Observations for Glycine-Water Systems

Feature Studied Observation Significance Reference
HDO in H₂O Water in the hydration shell forms stronger, shorter H-bonds compared to bulk water. Indicates significant perturbation and structuring of water by glycine. nih.gov
Zwitterionic Form Glycine exists predominantly as a zwitterion in aqueous solution. Highlights the stabilizing effect of water on the dipolar form. npl.co.uk
Solute-Affected Spectra Difference spectroscopy isolates the vibrational signatures of water molecules directly interacting with glycine. Allows for a focused study of the hydration shell. aip.org

Inelastic Neutron Scattering (INS) for Water-Glycine Dynamics

Inelastic Neutron Scattering (INS) is a technique that probes the dynamics of materials by measuring the energy exchange between neutrons and the sample. It is exceptionally sensitive to the motions of hydrogen atoms due to their large neutron scattering cross-section, making it ideal for studying water dynamics around biomolecules. icm.edu.plresearchgate.net

INS studies on hydrated glycine have been used to investigate the vibrational dynamics of the water molecules in the hydration shell. icm.edu.plscispace.com By comparing the spectra of dry glycine with samples containing a controlled amount of water (e.g., 1 mole of water per mole of glycine), a difference spectrum can be obtained. icm.edu.plnih.gov This difference spectrum is very similar to the INS spectrum of bulk water, showing characteristic peaks related to the translational motion of hydrogen-bonded water at approximately 28.3 meV and 37.8 meV, and librational bands between 67 meV and 121 meV. icm.edu.pl

However, for glycine, the difference spectra show only slight changes compared to pure ice, which indicates that the water structure is not dramatically perturbed. nih.gov This has been interpreted as evidence of glycine's relatively hydrophobic character, where the interaction between water and glycine is not strong enough to significantly alter the water's dynamics or break the strong hydrogen bonds within the glycine crystal structure itself. icm.edu.plscispace.comresearchgate.net In contrast, more hydrophilic amino acids like serine show a much greater change in their INS difference spectra, indicating a stronger disturbance of the water structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides information on the structure, dynamics, and chemical environment of atoms. For glycine-water systems, it is used to measure diffusion and probe the electronic environment through coupling constants.

Pulsed Gradient Spin-Echo NMR for Diffusion Studies

Pulsed Gradient Spin-Echo (PGSE) NMR is a non-invasive technique used to measure the translational self-diffusion of molecules. frontiersin.org The method applies magnetic field gradients to encode the spatial position of molecules, and by observing the signal attenuation as a function of gradient strength, a diffusion coefficient (D) can be calculated. psu.eduresearchgate.net

This technique has been applied to study the diffusion of glycine in aqueous solutions up to its solubility limit. frontiersin.org Such measurements provide insights into molecular interactions and potential aggregation. The diffusion coefficient is sensitive to factors like solution viscosity and the obstruction effects caused by other molecules. frontiersin.orgresearchgate.net In biological contexts, PGSE-NMR can distinguish between intracellular and extracellular species based on their different diffusion coefficients, which is affected by the higher viscosity and spatial confinement within a cell. researchgate.net The z-axis gradient strength is typically calibrated by measuring the known diffusion coefficient of residual water in D₂O (1.9 × 10⁻⁹ m²s⁻¹ at 298 K). frontiersin.org

NMR Spin-Spin Coupling Constants as Environmental Probes

NMR spin-spin coupling constants (J-couplings) are a measure of the interaction between nuclear spins, mediated by the bonding electrons. These values are sensitive to the electronic structure of the molecule and, consequently, to its conformation and environment, such as the presence of a solvent or changes in pH. nih.govroyalsocietypublishing.org

For glycine in aqueous solution, the one-bond carbon-proton coupling constant, ¹J(CαH), is a particularly informative probe. nih.gov The value of this coupling constant changes significantly with the protonation state of the N-terminal and C-terminal groups, which is in turn governed by the pH of the solution. nih.govroyalsocietypublishing.org Theoretical studies using DFT have also explored how the number of explicit water molecules in a computational model affects the calculated spin-spin coupling constants, showing that at least four of them differ significantly between the neutral and zwitterionic forms of glycine. mdpi.com

Experimental studies on short glycine-containing oligopeptides have shown that the ¹J(CαH) of the N-terminal glycine residue is highly sensitive to pH, exhibiting a larger change between its cationic (low pH) and anionic (high pH) states compared to the C-terminal residue. nih.gov The coupling constant for a glycine residue in the middle of a peptide chain is not significantly influenced by pH. nih.govroyalsocietypublishing.org This makes ¹J(CαH) a useful parameter for determining the position and protonation state of a glycine residue within a peptide. nih.gov

Table 3: ¹J(CαH) Spin-Spin Coupling Constants for Glycine Residues at Varying pH

Residue Position Ionic State (pH) ¹J(CαH) (Hz) Reference
N-Terminal Cationic (pH < 1) 144.4 ± 0.2 nih.gov
N-Terminal Anionic (pH > 13) 136.9 ± 0.2 nih.gov
C-Terminal Cationic (pH < 1) 140.7 ± 0.2 nih.govroyalsocietypublishing.org

Table of Chemical Compounds Mentioned

Compound Name Formula
Glycine C₂H₅NO₂
Water H₂O
Deuterium (B1214612) Oxide D₂O

X-ray Scattering Techniques

X-ray scattering techniques are powerful tools for probing the structure of matter at the nanoscale. In the context of glycine-water solutions, they provide insights into how glycine molecules arrange themselves and interact with the surrounding water molecules.

Small-Angle X-ray Scattering (SAXS) is an analytical technique used to study the structure of materials on a nanometer to micrometer scale. It is particularly effective in detecting and characterizing clusters or aggregates of molecules in a solution. When applied to aqueous glycine solutions, SAXS provides direct evidence for the formation of glycine clusters and offers quantitative information about their size and shape. researchgate.netacs.org

Research has shown that even in undersaturated solutions, glycine does not exist solely as individual solvated molecules. Instead, a population of molecular-scale and mesoscale clusters is present across a wide range of concentrations. brad.ac.uk SAXS studies on supersaturated glycine solutions have been instrumental in understanding the initial stages of crystallization, a process believed to begin with the formation of solute clusters. researchgate.netanl.gov

The analysis of SAXS data, often using models like the unified fit model, allows for the characterization of complex systems that may contain multiple levels of structural features. acs.org For instance, studies suggest that glycine molecules have a tendency to exist as dimers in aqueous solutions. researchgate.net The size of these aggregates can change with conditions; for example, the average radius of gyration (a measure of the cluster's size) has been observed to increase as a supersaturated solution is cooled, indicating the growth of clusters preceding nucleation. rsc.org In one experiment, the radius of gyration was found to increase from 3.7 Å to 8.25 Å over approximately four hours. researchgate.net Another study monitoring the cooling of a supersaturated solution noted an increase in the average radius of gyration from 2.72 Å to 3.2 Å within the first 15 minutes. rsc.org

Table 1: SAXS Data on Glycine Cluster Sizes in Aqueous Solutions

Condition Initial Radius of Gyration (Å) Final Radius of Gyration (Å) Timescale Reference
Cooling of supersaturated solution 2.72 3.2 15 minutes rsc.org

Neutron diffraction is a premier technique for determining the structure of hydrated molecules in solution. By employing isotopic substitution, particularly replacing hydrogen (H) with its isotope deuterium (D), researchers can precisely map the location of water molecules around a solute molecule like glycine. This method provides detailed information about the hydration shell, including coordination numbers (the number of water molecules directly interacting with a specific part of the solute) and intermolecular distances. jps.or.jpresearchgate.net

Studies using neutron diffraction with H/D isotopic substitution have clarified the hydration structure around the different functional groups of the glycine zwitterion (N⁺H₃CH₂COO⁻) in aqueous solutions. It has been revealed that the amino group (–NH₃⁺) forms direct hydrogen bonds with the surrounding water molecules. jps.or.jpaip.org Similarly, the hydration around the methylene group (–CH₂) has been characterized, revealing its interaction with neighboring water molecules. researchgate.net

The findings from various neutron diffraction studies provide a consistent picture of glycine's immediate hydration environment. For example, the nitrogen atom of the amino group is coordinated by approximately three water molecules. researchgate.netaip.org The carboxylate group (–COO⁻) is found to be hydrated by 4 to 4.5 water molecules, while the methylene group is associated with about 2 water molecules. researchgate.net These direct measurements are crucial for validating and refining computational models of amino acid solvation.

Table 2: Hydration Structure of Glycine in Aqueous Solution Determined by Neutron Diffraction

Glycine Functional Group Interacting Water Atom Coordination Number (No. of Water Molecules) Intermolecular Distance (Å) Reference
Amino Group (N) Oxygen (O) 3.0(2) 2.90(2) jps.or.jp
Amino Group (N) Oxygen (O) 3.0 ± 0.6 2.85 ± 0.05 researchgate.net
Amino Group (N) Deuterium (D) - 3.25 ± 0.05 researchgate.net
Methylene Hydrogen (HM) Oxygen (OW) ~2 (per glycine) 2.64(1) researchgate.net
Methylene Hydrogen (HM) Water Hydrogen (HW) - 2.87(1) researchgate.net
Carbonyl Oxygen (O1) Oxygen (OW) 3.230 ± 0.005 2.67 whiterose.ac.uk

Other Experimental Techniques

Potentiometric titration is a fundamental analytical method used to determine the stability of complexes formed in solution. The technique involves measuring the potential of an electrode while a titrant is added, which allows for the determination of equilibrium constants, such as the protonation constants of a ligand and the stability constants of its metal complexes. ijnc.irscirp.org

In the context of glycine-water systems, potentiometric titrations are employed to study the formation of glycine complexes, typically with metal ions. ijnc.irresearchgate.net The method relies on the displacement of protons from the glycine molecule upon chelation with a metal ion. ijnc.ir By titrating a solution containing glycine and a metal ion with a standard base (like NaOH) and monitoring the pH, one can calculate the successive stability constants of the formed complexes (e.g., ML, ML₂, ML₃). researchgate.netnih.gov

These studies show that the formation and stability of glycine complexes are highly dependent on the pH of the solution. ijnc.irresearchgate.net For instance, with Ni(II), the 1:1 complex begins to form at a pH above 3, with the most significant concentration found around pH 6. ijnc.irresearchgate.net As the pH increases further, glycine molecules successively displace water molecules from the metal's coordination sphere to form more stable, higher-order complexes. ijnc.irresearchgate.net This technique provides crucial thermodynamic data on the stability of such complexes in an aqueous environment.

Osmometric methods, particularly vapor pressure osmometry (VPO), are used to investigate solute-solvent and solute-solute interactions by measuring the water activity of a solution. nih.govresearchgate.net Water activity is a measure of the "free" or "available" water in a system and is reduced by the presence of solutes. By quantifying changes in water activity, VPO provides thermodynamic insights into how solutes like glycine interact with their aqueous environment and with other co-solutes. scholaris.caresearchgate.net

These methods are based on comparing the vapor pressure of a sample solution to that of a known standard. nih.gov In ternary systems containing glycine and another solute (such as an ionic liquid), osmometry can reveal whether the interactions are favorable or unfavorable. researchgate.net Unfavorable interactions between glycine and a co-solute lead to preferential hydration of the amino acid, resulting in a "soluting-out" effect. researchgate.netresearchgate.net

The data obtained from osmometry can be used to analyze deviations from ideal behavior and to understand the forces driving molecular interactions at the interface between a solute and water. nih.govacs.org This is particularly important for understanding the role of osmolytes, where solutes are used by organisms to counteract osmotic stress. The osmometric method allows for the quantification and interpretation of the interactions of osmolytes like glycine betaine (B1666868) with various molecular surfaces in water. nih.govacs.org

Thermodynamic and Kinetic Aspects of Glycine Hydration

Hydration Energies and Free Energy Changes

The interaction of glycine (B1666218) with water is a thermodynamically complex process governed by the formation and breaking of hydrogen bonds (HBs). The hydration of glycine, particularly its zwitterionic form prevalent in aqueous solutions, involves the structuring of water molecules around its functional groups. This process can be characterized by changes in thermodynamic quantities such as free energy, enthalpy, and entropy.

Research using techniques like UV Brillouin and Raman spectroscopy has shown that a stable hydration shell surrounds the glycine zwitterion at temperatures below a crossover point of approximately 333 K (60°C). aip.org Below this temperature, the free energy associated with hydrogen bonds within the hydration shell is significantly larger than that of hydrogen bonds in bulk water or between glycine and water molecules directly. aip.org This increased free energy is attributed to a lower entropic contribution (TΔS) from the hydration water compared to bulk water, indicating a more ordered structure. aip.org Above this crossover temperature, the stable hydration shell tends to break down. aip.org

The energy required for these hydration processes can be quantified. For instance, the activation energy (E_act) for the hydrogen bond breaking and formation mechanism provides insight into the strength of these interactions. In pure water, the activation energy shows a distinct change at the crossover temperature, and the presence of glycine further modifies these values, indicating stronger interactions within the hydration shell. aip.org

Computational studies and experimental measurements have also been used to determine the energetics of specific glycine-water interactions. The adsorption free energy of glycine on a hydrated titanium dioxide (TiO2) surface, a model for bio-inorganic interfaces, was found to be approximately -30 kJ/mol. diva-portal.orgacs.org This large negative value indicates a strong, spontaneous interaction, primarily driven by the formation of strong hydrogen bonds between the charged amine group (NH3+) of glycine and the oxide surface. diva-portal.orgacs.org Theoretical calculations have also been employed to evaluate a range of thermodynamic parameters for glycine solvation, confirming its high reactivity in water based on parameters like zero-point vibrational energy (226.21 kJ/mol). biomedres.us

SystemConditionActivation Energy (E_act) (kJ/mol)
Pure WaterT < 333 K11.4 ± 0.2
Pure WaterT > 333 K9.7 ± 0.2
Glycine Solution (n=140)T < 333 K15.1 ± 0.4
Glycine Solution (n=140)T > 333 K10.7 ± 0.2
Glycine Solution (n=30)T < 333 K15.9 ± 0.5
Glycine Solution (n=30)T > 333 K11.2 ± 0.3

Data sourced from Brillouin spectroscopy measurements, where 'n' represents the number of water molecules per glycine molecule. aip.org

Kinetics of Glycine-Water Interactions

The kinetics of glycine-water interactions are fundamentally about the dynamics of hydrogen bond formation and breakage. These dynamics occur on a very fast timescale and are crucial for understanding how glycine behaves in an aqueous environment. The average relaxation time (τ) associated with these hydrogen bond mechanisms can be probed using methods like Brillouin spectroscopy. nih.gov This relaxation time is a measure of how quickly the hydrogen bond network rearranges.

Studies have shown that the kinetics are temperature-dependent. The activation energy (E_act) derived from the temperature dependence of the relaxation time reflects the energy barrier that must be overcome for these hydrogen bond rearrangements to occur. aip.org In glycine solutions, the activation energy for these processes is higher than in pure water, particularly at lower temperatures. aip.org This suggests that the hydration shell around glycine slows down the water dynamics compared to the bulk solvent. aip.org

The reactivity of glycine in aqueous solutions is also a key aspect of its kinetics. While glycine is stable in pure water under normal conditions, its reaction kinetics can be significantly influenced by the presence of other solutes. For example, in high-temperature (250°C) and high-pressure water, glycine is essentially nonreactive on its own. acs.org However, in the presence of glucose, glycine's destruction rate increases significantly, providing kinetic evidence of the Maillard reaction under hydrothermal conditions. acs.org In one experiment, with an initial glucose concentration of 10 mmolal, the destruction of glycine reached about 32% over a short residence time, whereas it was near zero without glucose. acs.org

The kinetics of glycine acylation have also been studied in mixed water-organic solvent systems. In a water-propan-2-ol mixture, the rate of glycine's reaction with 3-nitrobenzenesulfonyl chloride increases by a factor of 40 as the water content increases from 40% to 80% by weight. researchgate.net This demonstrates the critical role of water in facilitating the reaction, where the anionic form of glycine is the primary reactive species. researchgate.net

Stability Constants of Glycine-Metal Complexes in Aqueous Solution

In aqueous solutions, the zwitterionic glycine molecule is an excellent chelating agent, capable of forming stable complexes with a wide variety of metal ions. The stability of these complexes is quantified by their stability constants (log β), which describe the equilibrium between the free metal ion, glycine, and the resulting metal-glycine complex. These constants are typically determined using potentiometric pH titration and spectroscopic methods. ijnc.irscirp.org

The formation of these complexes is highly dependent on the pH of the solution. ijnc.irresearchgate.net As the pH increases, protons are displaced from the carboxylate and amino groups of glycine, allowing the ligand to bind to the metal ion. ijnc.ir Typically, successive complexes form as the pH rises, such as [Ni(Gly)]+, [Ni(Gly)2], and [Ni(Gly)3]− for Nickel(II). ijnc.irresearchgate.net For instance, the [Ni(Gly)]+ complex begins to form at a pH above 3, reaching its maximum concentration around pH 6. ijnc.ir Further increases in pH lead to the formation of the 1:2 and 1:3 complexes. ijnc.ir

The stability of the complexes generally increases with the number of glycine ligands bound to the metal center. ijnc.irresearchgate.net The stability also varies depending on the metal ion. For example, the stability constants for Cu(II) complexes are generally higher than those for Ni(II), Zn(II), and Mn(II) with the same ligand. scirp.orgcdnsciencepub.com Studies on Cu(II) complexes with glycine, tartrate, and tryptophan have shown that the stability is influenced by the basicity of the carboxylate and amino groups. scirp.org

The table below presents the stability constants for various glycine-metal complexes in aqueous solution, illustrating the affinity of glycine for different metal ions.

Metal IonComplexLog βTemperature (°C)Ionic Strength (M)
H+[H(Gly)]+9.66 ± 0.01250.15 (NaCl)
H+[H2(Gly)]2+12.00 ± 0.01250.15 (NaCl)
Ni(II)[Ni(Gly)]+5.68 ± 0.01250.15 (NaCl)
Ni(II)[Ni(Gly)2]10.52 ± 0.01250.15 (NaCl)
Ni(II)[Ni(Gly)3]−13.84 ± 0.01250.15 (NaCl)
Cu(II)[Cu(Gly)]+8.13250.1 (NaNO3)
Cu(II)[Cu(Gly)2]15.03250.1 (NaNO3)

Data sourced from potentiometric titrations. ijnc.irscirp.orgresearchgate.net

Glycine Water Interactions in Specialized Environments and Systems

Glycine (B1666218) in Atmospheric Aerosol Water Droplets

Atmospheric aerosols, microscopic particles suspended in the air, are fundamental to the formation of clouds and have a significant impact on the Earth's climate. copernicus.org Amino acids, including glycine, have been detected in these aerosols and are believed to originate from biological sources, such as oceanic bubble bursting which injects organic matter into the atmosphere. furman.educopernicus.org The interaction between glycine and water within these aerosol droplets alters their physical properties, influencing their role as cloud condensation nuclei (CCN). nih.gov

The ability of an aerosol particle to act as a CCN is described by Köhler theory, in which the surface tension of the aerosol droplet is one of the most critical factors. copernicus.orgdiva-portal.orgdiva-portal.org This property influences the critical supersaturation required for a droplet to activate and grow into a cloud droplet. researchgate.net

Molecular dynamics simulations have been employed to investigate the surface tension of nanosized water droplets containing glycine, with a particular focus on those relevant to remote marine aerosols. diva-portal.orgresearchgate.net These studies predict the surface tension for model systems of both pure water droplets and droplets containing glycine. diva-portal.org The research indicates that the presence of solutes like glycine can alter the surface tension of the droplet. copernicus.org Further studies using molecular dynamics have explored the combined effect of zwitterionic glycine (ZGLY) and sea salt in nanosized water droplets. nih.govacs.org It was found that dissolved sea salt interacts with ZGLY through a water bridge, which weakens the hydrogen bonds between the glycine molecules. nih.govacs.org This interaction has a significant effect on the droplet's surface tension. nih.gov

The research provides a way to incorporate these surface tension corrections into the Köhler equation, allowing for a more accurate assessment of cloud droplet formation, particularly for the critical Aitken mode particles (nano-sized aerosols). diva-portal.orgdiva-portal.org

Table 10.1: Factors Influencing Surface Tension in Glycine-Containing Aerosols This table is generated based on findings from molecular dynamics simulations.

Component Interaction Effect on Droplet Properties Reference
Glycine Solute presence in water droplet Modulates surface tension, a key parameter in Köhler theory. copernicus.orgdiva-portal.org
Zwitterionic Glycine (ZGLY) & Sea Salt Sea salt ions interact with ZGLY via water bridges. Weakens inter-glycine hydrogen bonds, significantly affecting surface tension and water vapor supersaturation. nih.govacs.org

| Glycine & Sulfuric Acid | Glycine competes with ammonia (B1221849) to stabilize sulfuric acid. | Potentially a strong force in the particle formation that drives cloud development. | furman.edu |

The modulation of surface tension by glycine has direct consequences for cloud formation and, by extension, global climate. copernicus.org Clouds exert a large net cooling effect on the Earth, and their reflective properties (albedo) are highly dependent on the number concentration of CCN. copernicus.org By altering the conditions required for droplet activation, glycine can influence the number and size of cloud droplets. furman.edu

Clusters of glycine mixed with sea salt are found to deliquesce more efficiently and exhibit higher growth factors, making them more effective CCN. nih.govacs.org Furthermore, recent research has shown that glycine can compete with ammonia to stabilize sulfuric acid. furman.edu This stabilization is a crucial step in the formation of new atmospheric particles, which can then grow to become CCN. furman.edu Learning that glycine could have a significant impact on growing these cloud condensation nuclei suggests that it should be included in atmospheric and climate simulations to better predict future climate scenarios. furman.edu The indirect effect of aerosols on clouds remains a major uncertainty in climate models, and understanding the role of specific organic compounds like glycine is crucial for reducing this uncertainty. copernicus.org

Role of Water in Glycine Betaine (B1666868) Interactions with Molecular Surfaces

Glycine betaine (GB), a trimethylated derivative of glycine, is a highly effective osmolyte, a class of small solutes used by organisms to maintain cell volume and stabilize biomolecules under environmental stress. nih.govrsc.org The functionality of GB is intrinsically linked to its interactions with water and its ability to compete with water at the surfaces of biomolecules like proteins and nucleic acids. nih.govnih.govacs.org

The interaction of GB with various molecular surfaces has been quantified using osmometric methods and water-accessible surface area (ASA) analysis. nih.govacs.org These studies reveal a nuanced interplay where the effectiveness of GB is determined by how well it can compete with water to interact with different functional groups. nih.gov

Research findings indicate that GB, which lacks hydrogen bond donor groups, is unable to compete effectively with water for interactions with anionic surfaces (like carboxylate and phosphate (B84403) oxygens) and amide oxygens. nih.govnih.govacs.org This exclusion from the water of hydration at these surfaces is a key reason for its efficacy as an osmolyte, particularly in the cytoplasm of E. coli. nih.govacs.org Conversely, GB competes very effectively with water to interact with amide and cationic nitrogens through hydrogen bonding and, most notably, with aromatic hydrocarbon surfaces via cation-π interactions. nih.govnih.gov This competitive interaction can lead to the stabilization of protein structures; for example, the stabilizing effect of GB on the binding of the lac repressor to its DNA operator is largely due to the dehydration of anionic DNA phosphate oxygens in the protein-DNA interface. nih.govacs.org

Molecular dynamics simulations further illuminate the hydration properties of glycine betaine, suggesting that water molecules in its first hydration sphere adopt a clathrate-like (cage-like) structure, a feature also observed with other protein stabilizers. researchgate.net

Table 10.2: Interaction of Glycine Betaine (GB) vs. Water with Molecular Surfaces This table summarizes the competitive interactions that underpin GB's function as an osmolyte.

Molecular Surface Functional Group Interaction with GB Interaction with Water Outcome Reference
Anionic Oxygens (e.g., Carboxylate, Phosphate) Weak; GB is excluded. Strong; Water outcompetes GB. Preferential hydration of the surface. nih.govnih.govacs.org
Amide Oxygens Weak; GB is excluded. Strong; Water outcompetes GB. Preferential hydration of the surface. nih.govnih.gov
Amide & Cationic Nitrogens Strong; Effective competition. Strong GB can displace water at these surfaces. nih.govnih.govacs.org

| Aromatic Hydrocarbon | Very Strong (Cation-π interaction). | Weaker | GB strongly interacts, displacing water. | nih.govnih.govacs.org |

Glycine-Water Interactions in Astrophysical Contexts (Interstellar Ices)

The simplest amino acid, glycine, has been identified in meteorites and is thought to be present in the icy dust grains of the interstellar medium (ISM). researchgate.netaip.org The interaction between glycine and water in these cold, harsh environments is crucial for its formation, stability, and potential delivery to nascent planetary systems. springernature.com

Laboratory studies using infrared spectroscopy have investigated glycine within astrophysical ice analogues composed of water (H₂O), carbon dioxide (CO₂), and methane (B114726) (CH₄). researchgate.net These experiments, conducted at cryogenic temperatures (25 K), reveal that the molecular form of glycine is highly dependent on its surroundings. researchgate.net In its pure form or when mixed with polar water ice, glycine exists predominantly as a zwitterion (+NH₃CH₂COO⁻). researchgate.net However, in non-polar environments like CO₂ or CH₄ ices, the neutral form (NH₂CH₂COOH) is favored. researchgate.net

The icy mantles on interstellar dust grains are considered key locations for the synthesis of complex organic molecules. aip.orgaanda.org Water ice provides not only a surface for precursor molecules to adsorb but also a medium for chemical reactions. researchgate.net It is hypothesized that glycine can be formed from the radiation and/or thermal processing of simple molecules like water, methane, ammonia (NH₃), and carbon dioxide, which are abundant in these ices. aip.orgspringernature.com Studies have demonstrated that glycine can be formed by irradiating these ice mixtures with low-energy electrons, which are abundant in space. aip.org Furthermore, recent work has shown that glycine can form through "dark chemistry"—reactions that occur without energetic radiation—in the water-rich ice layers of dense interstellar clouds. springernature.com This suggests that glycine can be formed early in the star-formation process and preserved within the bulk of interstellar ices. springernature.com

Table 10.3: Glycine in Simulated Astrophysical Ices This table outlines the state and formation of glycine in interstellar ice analogues based on laboratory studies.

Ice Composition Temperature Dominant Glycine Form Key Finding Reference
Pure Glycine / Glycine + H₂O 25 K Zwitterionic (+NH₃CH₂COO⁻) Polar water environment stabilizes the zwitterionic form. researchgate.net
Glycine + CO₂ / Glycine + CH₄ 25 K Neutral (NH₂CH₂COOH) Non-polar environments favor the neutral form. researchgate.net
H₂O + NH₃ + CH₄ + CO₂ 10 K N/A (Formation study) Glycine can form via "dark chemistry" (non-diffusive mechanism) from precursor molecules in water-rich ices. springernature.com

| CO₂ + NH₃ + CH₄ | Cryogenic | N/A (Formation study) | Intact glycine can be formed by low-energy electron irradiation of basic molecular building blocks present in ices. | aip.org |

Future Directions and Emerging Research Areas

Advanced Computational Modeling of Glycine-Water Systems

Computational modeling has become an indispensable tool for investigating glycine-water systems at the molecular level. Advanced techniques are providing unprecedented insights into the dynamics and thermodynamics of glycine (B1666218) hydration.

Molecular Dynamics (MD) Simulations: Large-scale MD simulations are being used to study the aggregation of glycine in aqueous solutions. nih.gov These simulations, often employing force fields like AMBER, can model the behavior of thousands of molecules over nanosecond timescales. rsc.orgrsc.org Recent studies have focused on the clustering of glycine zwitterions, revealing that these clusters are dynamic, liquid-like entities. rsc.orgrsc.org The choice of force field and atomic partial charges is crucial for the accuracy of these simulations, with ongoing efforts to develop more refined models for aqueous glycine solutions. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods offer a powerful approach by treating the glycine molecule and its immediate water neighbors with high-level quantum mechanics, while the rest of the solvent is modeled using classical mechanics. This hybrid approach has been used to study glycine conformational changes and tautomerization in water. rsc.org

Ab Initio and Density Functional Theory (DFT): These first-principles methods are used to study the structures and energies of small glycine-water clusters with high accuracy. researchgate.netaip.org DFT methods, such as B3LYP, have proven effective in calculating the properties of glycine-water complexes and are often used to benchmark and parameterize classical force fields. researchgate.netpsu.edu Studies have investigated the stability of glycine's canonical versus zwitterionic forms in the presence of a small number of water molecules, showing that as few as two water molecules can stabilize the zwitterionic form. aip.org

Machine Learning Potentials: A newer development is the use of machine learning to create highly accurate and efficient potentials for MD simulations. These potentials, trained on quantum mechanical data, can bridge the gap between the accuracy of ab initio methods and the speed of classical force fields. sciencesconf.orgnih.gov This allows for longer and larger simulations with quantum accuracy, enabling the exploration of complex processes like glycine synthesis pathways. sciencesconf.orgnih.gov

Interactive Data Table: Comparison of Computational Methods for Glycine-Water Systems
MethodStrengthsLimitationsTypical Applications
Molecular Dynamics (MD) Can simulate large systems and long timescales. rsc.orgAccuracy is dependent on the force field used. nih.govStudying glycine aggregation and clustering in solution. nih.govrsc.org
QM/MM High accuracy for the chemically active region.Computationally more expensive than classical MD.Investigating reaction mechanisms and conformational changes. rsc.org
Ab Initio/DFT High accuracy for small systems. researchgate.netComputationally very expensive, limited to small clusters. researchgate.netCalculating geometries and energies of glycine-water complexes. researchgate.netaip.org
Machine Learning Potentials Balances accuracy and computational cost. sciencesconf.orgnih.govRequires large datasets for training.Exploring complex chemical reaction networks. sciencesconf.orgnih.gov

Development of Novel Spectroscopic Probes for Glycine Hydration

Experimental techniques, particularly novel spectroscopic probes, are providing new ways to observe and characterize the hydration shell of glycine directly.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy, especially when combined with difference spectra methods, can probe the influence of glycine on the surrounding water structure. aip.orgnih.gov By studying the solute-affected water spectra, researchers can gain insights into the hydration of different functional groups of the glycine molecule. aip.orgnih.gov

Heterodyne-Detected Vibrational Sum-Frequency Generation (HD-VSFG): This surface-specific technique allows for the direct probing of the orientation and vibrational response of glycine at aqueous interfaces. acs.orgamolf.nl HD-VSFG has been used to study the behavior of zwitterionic glycine at the water/air interface, revealing how its orientation is influenced by surface charges and the presence of ions. acs.orgamolf.nl

Fluorescent Probes: Fluorescent molecules can be designed to selectively interact with and report on the presence and environment of specific amino acids. For instance, fluoresceinyl glycine amide can be used as a probe, and its fluorescence can be modulated by its local environment. fishersci.at Other specially designed fluorescent probes have shown the ability to chemoselectively and enantioselectively identify specific amino acid enantiomers, including derivatives of glutamic acid, serine, histidine, lysine, and tryptophan. rsc.org Ferrocene-glycine bioconjugates have also been developed as highly selective redox, chromogenic, and fluorescent chemosensors for detecting ions like Hg2+ in aqueous solutions. acs.org

Interactive Data Table: Spectroscopic Probes for Glycine Hydration
Probe/TechniqueInformation ObtainedKey Findings
FT-IR Spectroscopy Structure of water around glycine. aip.orgnih.govWater molecules interact differently with the carboxylate and amino groups of glycine. nih.gov
HD-VSFG Orientation of glycine at interfaces. acs.orgamolf.nlZwitterionic glycine orientation at the water/air interface is governed by electrostatic and specific interactions. acs.orgamolf.nl
Fluorescent Probes Selective detection of amino acids and ions. fishersci.atrsc.orgacs.orgProbes can be designed for chemoselective and enantioselective recognition of amino acid enantiomers. rsc.org

Multiscale Modeling of Glycine-Water Aggregation and Crystallization

The process of how glycine molecules come together to form larger aggregates and eventually crystals from an aqueous solution is a complex, multiscale problem. Researchers are developing and applying multiscale modeling approaches to bridge the different length and time scales involved.

Classical Molecular Dynamics (MD): At the atomistic level, MD simulations are used to study the initial stages of glycine aggregation. These simulations have shown that glycine molecules in solution can form dynamic clusters. rsc.orgrsc.org The size and lifetime of these clusters are dependent on the concentration of the glycine solution. rsc.org

Enhanced Sampling Methods: To overcome the timescale limitations of standard MD, enhanced sampling techniques are employed. Methods like metadynamics, when combined with machine learning, can accelerate the exploration of rare events like nucleation and crystallization. pnas.org

Phase-Field Simulations: At a more macroscopic level, phase-field simulations can model the growth of glycine crystals from a supersaturated solution. jst.go.jp These simulations can predict crystal morphology and growth rates under different conditions, which is crucial for controlling the crystallization process to obtain desired polymorphs (α, β, and γ). jst.go.jp

Integrated Approaches: Combining these different modeling techniques allows for a more complete picture of glycine aggregation and crystallization. For example, insights from atomistic MD simulations about the structure of glycine clusters can be used to inform the parameters of larger-scale phase-field models.

Interactive Data Table: Polymorphs of Glycine
PolymorphStabilityCommon Crystallization Condition
α-glycine MetastablePredominantly crystallizes from neutral aqueous solutions under ambient conditions. rsc.org
β-glycine Least stable-
γ-glycine Most stableCan be crystallized from aqueous solutions under a strong static electric field. rsc.org

Interdisciplinary Studies on Glycine-Water Relevance in Chemical Evolution

The presence of glycine in meteorites and its potential formation in interstellar environments has profound implications for the origin of life. nih.govuniversiteitleiden.nl Interdisciplinary studies that combine astrophysics, chemistry, and computational modeling are shedding light on the role of glycine-water systems in chemical evolution.

Astrochemical Models and Laboratory Experiments: Researchers are simulating the conditions of interstellar ice grains to understand how glycine could form in space. universiteitleiden.nlarxiv.org These studies suggest that glycine can be formed through "dark chemistry," without the need for energetic radiation, on the surfaces of icy dust grains. universiteitleiden.nl The formation of glycine isomers, such as glycolamide, on interstellar ice surfaces is also being investigated through quantum chemical simulations. astrobiology.com

Prebiotic Synthesis Pathways: Computational studies are exploring various pathways for the prebiotic synthesis of glycine. sciencesconf.orgnih.gov The well-known Strecker synthesis is one proposed route, involving reactants like formaldehyde, ammonia (B1221849), and hydrogen cyanide in the presence of water. nih.govmdpi.com Recently, a new "oxyglycolate path" has been identified using machine learning-enhanced simulations, which may better explain experimental observations. nih.gov

Role of Water in Peptide Formation: While the formation of peptide bonds is thermodynamically unfavorable in bulk aqueous solution, studies suggest that water clusters in the gas phase or on mineral surfaces could have played a crucial role in prebiotic peptide formation. acs.orgfurman.edu Density functional theory calculations have shown that the presence of a few water molecules can thermodynamically favor the dimerization of glycine in the gas phase. acs.org The surface of minerals like ferroan brucite has also been shown to mediate the synthesis of glycine from simple precursors in aqueous environments. pnas.org

These interdisciplinary efforts are crucial for piecing together the puzzle of how the building blocks of life, like glycine, could have formed and accumulated on the early Earth, setting the stage for the emergence of life. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers accurately quantify glycine concentration in aqueous solutions, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : Glycine quantification in water requires context-specific techniques. For protein-bound glycine (e.g., in soybean studies), the Bradford assay is suitable, relying on Coomassie Brilliant Blue G-250 binding to proteins under acidic conditions, with absorbance measured at 595 nm . For free glycine, ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) provides high sensitivity and specificity, particularly when analyzing metabolites in plant or biological samples. Key parameters include column type (e.g., C18 reversed-phase), mobile phase pH, and ionization mode (ESI+/ESI-) .

Q. What experimental designs are optimal for studying glycine-water interactions under varying hydration conditions?

  • Methodological Answer : Controlled irrigation experiments, as demonstrated in soybean germination studies, can isolate glycine’s role in water uptake. For example, factorial designs (e.g., 6×4 arrangements with varying seed vigor and irrigation levels) allow analysis of interactions between glycine availability and water stress. Parameters such as radicle growth, fresh/dry weight ratios, and proteogenomic profiles should be recorded using standardized protocols .

Q. How does water activity influence glycine’s stability in lyophilized formulations?

  • Methodological Answer : Lyophilization studies using excipients like lactose or mannitol reveal glycine’s hygroscopicity. Water vapor sorption analysis (e.g., Karl Fischer titration) quantifies residual moisture, while X-ray diffraction identifies crystalline/amorphous phase transitions. Stability is optimized when glycine competes with excipients for residual water, reducing recrystallization and impurity formation (e.g., <0.55% CNK-20193 impurity in lactose-containing formulations) .

Advanced Research Questions

Q. What computational approaches resolve contradictions in glycine’s thermodynamic behavior in aqueous systems?

  • Methodological Answer : Discrepancies in solvation thermodynamics (e.g., Gibbs free energy, entropy) arise from differing computational models. Density functional theory (DFT) simulations using Gaussian 09 with explicit solvent models (e.g., SMD continuum solvation) can reconcile experimental and theoretical data. Key outputs include IR/NMR spectral predictions, colligative properties, and molecular orbital analysis to validate glycine’s reactivity in water .

Q. How do pH and ionic strength modulate glycine’s coagulation efficiency in water treatment applications?

  • Methodological Answer : Jar-test experiments at controlled pH (6.5–9.5) and coagulant dosages (0.2–0.8 mg/ml) reveal glycine’s dual coagulation mechanisms: charge neutralization in acidic media and sweep flocculation in alkaline conditions. Zeta potential measurements and turbidity reduction rates (>90% at pH 7.5–9.5) are critical for optimizing bio-based water treatment systems .

Q. What spectroscopic techniques differentiate glycine’s polymorphic forms in aqueous cryogenic environments?

  • Methodological Answer : High-resolution X-ray diffraction (HR-XRD) at synchrotron facilities (e.g., APS Beamline 17-BM-B) identifies glycine dihydrate formation during flash cooling (173 K). Raman spectroscopy complements XRD by detecting vibrational modes (e.g., C=O stretching at 1,650 cm⁻¹) and distinguishing α/β/glycine phases in frozen solutions. Temperature-dependent phase transitions (e.g., X-phase emergence at 208 K) are mapped via time-resolved spectra .

Q. How do contradictory findings on glycine’s role in plant water-use efficiency arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in soybean studies (e.g., glycine’s stress-response vs. growth inhibition) stem from variable irrigation protocols and seed vigor. Meta-analyses of datasets (e.g., ANOVA for germination rates across 364 seeds) and proteogenomic profiling (e.g., LC-MS/MS for stress-related proteins) clarify glycine’s dual role as a osmoprotectant and metabolic inhibitor under water stress .

Methodological Frameworks for Data Analysis

  • Statistical Validation : Use ANOVA for multi-factor experiments (e.g., irrigation levels × seed vigor) and Tukey’s HSD post-hoc tests to identify significant differences in germination rates or biomass .
  • Computational Reproducibility : Archive Gaussian 09 input files (e.g., .com/.log) and solvent model parameters in open repositories to enable replication of thermodynamic simulations .
  • Spectroscopic Data Interpretation : Reference simulated Raman/XRD spectra (e.g., via Sadlej basis sets) against experimental data to validate glycine’s structural transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.